molecular formula C9H5Br2FO2 B1413696 3,4-Dibromo-5-fluorocinnamic acid CAS No. 1807389-67-8

3,4-Dibromo-5-fluorocinnamic acid

Cat. No.: B1413696
CAS No.: 1807389-67-8
M. Wt: 323.94 g/mol
InChI Key: DKTHESGFFAIQAD-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluorocinnamic acid is a multifunctional halogenated cinnamic acid derivative that serves as a valuable synthetic intermediate in advanced chemical and pharmaceutical research. This compound integrates both bromine and fluorine substituents on its aromatic ring, a feature known to significantly influence the biological activity and metabolic stability of drug candidates . As such, it is primarily utilized as a key building block in medicinal chemistry for the development of novel therapeutic agents, including potential anti-inflammatory and anticancer compounds . In material science, this compound can be employed in the synthesis of specialty polymers and fine chemicals. The presence of halogen atoms can enhance the thermal stability and chemical resistance of resulting materials, making them suitable for demanding applications in electronics and coatings . The molecular formula is inferred to be C 9 H 5 Br 2 FO 2 , based on closely related isomers . Researchers value this compound for its versatility in cross-coupling reactions and as a precursor for more complex molecular architectures. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. The specific applications mentioned are based on the general properties of similar chemical classes, and the efficacy for any particular purpose must be determined by the researcher.

Properties

CAS No.

1807389-67-8

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

3-(3,4-dibromo-5-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14)

InChI Key

DKTHESGFFAIQAD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)Br)Br)C=CC(=O)O

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)C=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The trifunctional halogenation (Br, Br, F) in this compound significantly lowers electron density on the aromatic ring compared to hydroxylated analogs like caffeic acid, enhancing its suitability for electrophilic reactions .
  • Bioactivity : Unlike caffeic acid, which is widely studied for antioxidant and anti-inflammatory properties, brominated/fluorinated analogs are less explored in pharmacology but show promise in kinase inhibition and antimicrobial applications.
2.3. Spectroscopic Differences
  • UV-Vis Absorption : The bromine and fluorine substituents in this compound induce a bathochromic shift (~280 nm) compared to caffeic acid (λmax ~230 nm) due to enhanced conjugation and electron withdrawal.
  • NMR Signatures: Distinct <sup>19</sup>F NMR peaks at δ -110 ppm and <sup>1</sup>H NMR coupling patterns differentiate it from non-fluorinated analogs.

Preparation Methods

Steps for Synthesizing Fluorocinnamic Acid:

Bromination of Fluorocinnamic Acid

To convert fluorocinnamic acid into this compound, a bromination reaction is necessary. This involves adding bromine to the fluorocinnamic acid in a suitable solvent.

Steps for Bromination:

Analysis and Yield

The yield and purity of this compound can vary based on the conditions of the bromination reaction. Generally, the reaction conditions, such as temperature and solvent choice, significantly affect the yield and purity of the final product.

Data Table: Yield and Purity of Fluorocinnamic Acid (Precursor)

Conditions Yield (%) Purity (%)
70°C, 2.5h 83.2% 99.0%
80°C, 1.5h 82.1% 98.6%
75°C, 2h 86.5% 99.6%

Research Findings and Challenges

The synthesis of this compound involves careful control of reaction conditions to achieve high yields and purity. The use of ionic liquids in the synthesis of fluorocinnamic acid offers advantages such as recyclability and environmental friendliness. However, the bromination step requires careful handling due to the reactivity of bromine.

Q & A

Basic Research Questions

Q. How can researchers verify the purity of synthesized 3,4-Dibromo-5-fluorocinnamic acid?

  • Methodological Answer : Melting point analysis is a primary method for purity verification. For halogenated cinnamic acid derivatives (e.g., 4-Bromo-2-fluorocinnamic acid, mp 219–223°C ), deviations >2°C from literature values indicate impurities. Couple this with HPLC (using C18 columns like LiChrosorb® RP-8 ) to quantify trace impurities. Pre-purification via recrystallization in ethanol/water mixtures is recommended, as described for analogous compounds .

Q. What synthetic routes are effective for introducing bromine and fluorine substituents into cinnamic acid derivatives?

  • Methodological Answer : Electrophilic aromatic substitution (EAS) with Br₂ in the presence of Lewis acids (e.g., AlCl₃) is standard for bromination . Fluorination often employs fluoroborates or Balz-Schiemann reactions. For regioselective halogenation, steric and electronic directing groups must be considered. For example, meta-substitution in 3',5'-difluorocinnamic acid is achieved via nitration followed by fluorodeamination .

Q. How can substituent positions (3,4,5) in this compound be confirmed spectroscopically?

  • Methodological Answer : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to identify coupling patterns. Fluorine’s deshielding effect shifts aromatic protons downfield, while bromine’s electronegativity alters spin-spin splitting. Compare with reference data for structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid ). Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., Br’s characteristic 79Br^{79}\text{Br}/81Br^{81}\text{Br} doublet).

Advanced Research Questions

Q. How do steric and electronic effects of Br/F substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine’s size and electronegativity enhance oxidative addition in Suzuki-Miyaura reactions but may hinder catalyst accessibility in sterically crowded systems. Fluorine’s electron-withdrawing effect activates the aryl ring for nucleophilic substitution but reduces electron density for electrophilic pathways. Compare reactivity with 4-Bromo-2,6-difluorobenzonitrile, where fluorine’s meta-directing nature alters regioselectivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for halogenated cinnamic acid derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading. For example, Pd(PPh₃)₄ in THF may underperform for bulky substrates versus Pd(OAc)₂ with ligands in DMF. Systematically vary reaction conditions using design-of-experiment (DoE) frameworks, as applied in studies of 2,4-dichloro-5-fluorobenzoic acid synthesis .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates electrostatic potentials and HOMO-LUMO gaps to predict interactions with biological targets (e.g., enzyme active sites). Compare with salicylic acid derivatives (e.g., 3,5-difluoro-2-hydroxybenzoic acid), where fluorine enhances metabolic stability . Molecular docking studies using software like AutoDock Vina can validate hypotheses.

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

  • Methodological Answer : Batch vs. flow chemistry approaches impact heat dissipation and mixing efficiency. For multi-halogenated systems, side reactions (e.g., debromination) increase at scale. Optimize using microreactors for exothermic steps, as demonstrated in 2-[2-bromo-4-(E)-arylidene]phenoxy acetic acid synthesis .

Key Research Gaps

  • Mechanistic Studies : Limited data on Br/F synergistic effects in catalytic cycles.
  • Toxicity Profiling : No ecotoxicological data for this compound; extrapolate from EPA DSSTox entries for fluorinated benzoic acids .

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